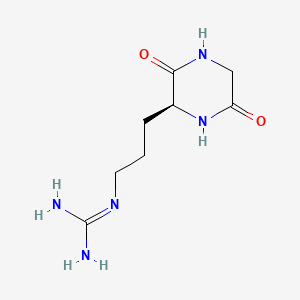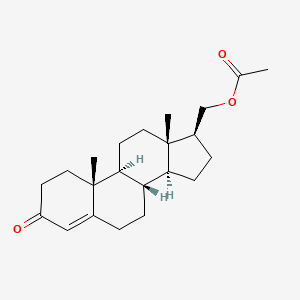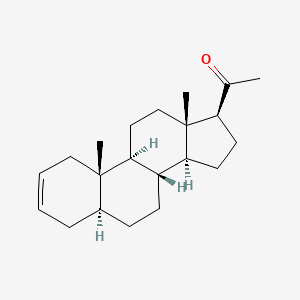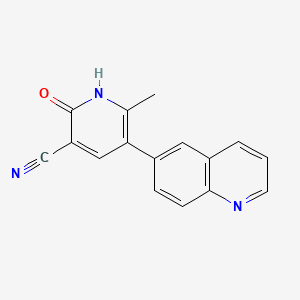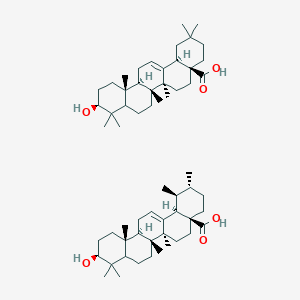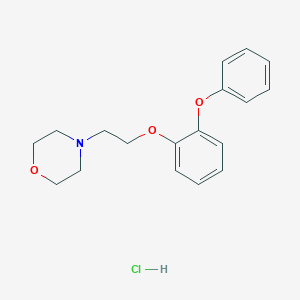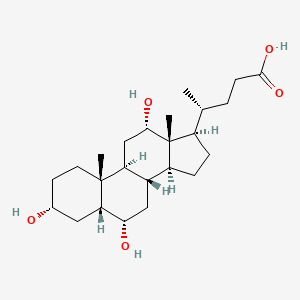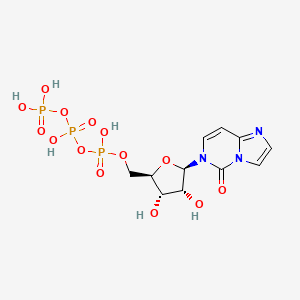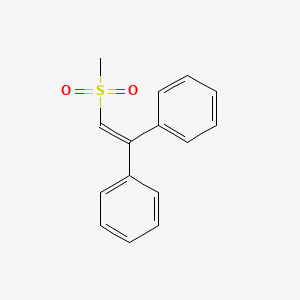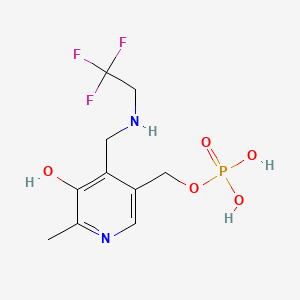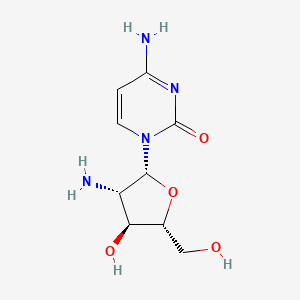![molecular formula C19H18Cl3NO4 B1205692 3-[bis(2-chloroethyl)aminomethyl]-1,8-dihydroxyanthracene-9,10-dione;hydrochloride CAS No. 121211-14-1](/img/structure/B1205692.png)
3-[bis(2-chloroethyl)aminomethyl]-1,8-dihydroxyanthracene-9,10-dione;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[bis(2-chloroethyl)aminomethyl]-1,8-dihydroxyanthracene-9,10-dione;hydrochloride is a derivative of 9,10-anthracenedione, which is a quinonic compound This compound is notable for its applications in various fields, including its use as a dye and its potential biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-anthracenedione derivatives typically involves the functionalization of the anthracenedione core One common method is the reaction of 9,10-anthracenedione with appropriate amines under controlled conditions
Industrial Production Methods
Industrial production of such compounds often involves multi-step synthesis processes, including the preparation of intermediates and their subsequent functionalization. The use of catalysts and specific reaction conditions, such as temperature and pH control, is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The anthracenedione core can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the quinonic structure to hydroquinone derivatives.
Substitution: The bis(2-chloroethyl)amino group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of anthraquinone derivatives, while reduction can yield hydroquinone derivatives.
Scientific Research Applications
9,10-Anthracenedione derivatives, including 3-((bis(2-chloroethyl)amino)methyl)-1,8-dihydroxy-, hydrochloride (1:1), have been extensively studied for their biological activities. These compounds have shown potential in:
Chemistry: Used as intermediates in the synthesis of dyes and pigments.
Biology: Studied for their interactions with biological macromolecules.
Medicine: Investigated for their anticancer properties, particularly due to the presence of the bis(2-chloroethyl)amino group, which is known for its alkylating activity.
Industry: Utilized in the production of dyes and as analytical reagents.
Mechanism of Action
The mechanism of action of 9,10-anthracenedione derivatives in biological systems often involves the interaction with DNA and proteins. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and disruption of DNA replication and transcription. This alkylating activity is a key factor in the compound’s anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Mitoxantrone: Another 9,10-anthracenedione derivative with anticancer properties.
Doxorubicin: An anthracycline antibiotic with a similar quinonic structure and anticancer activity.
Daunorubicin: Similar to doxorubicin, used in cancer treatment.
Uniqueness
The uniqueness of 9,10-anthracenedione, 3-((bis(2-chloroethyl)amino)methyl)-1,8-dihydroxy-, hydrochloride (1:1) lies in its specific functional groups, which confer distinct chemical and biological properties. The bis(2-chloroethyl)amino group is particularly significant for its alkylating activity, making this compound a valuable candidate for further research in medicinal chemistry.
Properties
CAS No. |
121211-14-1 |
|---|---|
Molecular Formula |
C19H18Cl3NO4 |
Molecular Weight |
430.7 g/mol |
IUPAC Name |
3-[bis(2-chloroethyl)aminomethyl]-1,8-dihydroxyanthracene-9,10-dione;hydrochloride |
InChI |
InChI=1S/C19H17Cl2NO4.ClH/c20-4-6-22(7-5-21)10-11-8-13-17(15(24)9-11)19(26)16-12(18(13)25)2-1-3-14(16)23;/h1-3,8-9,23-24H,4-7,10H2;1H |
InChI Key |
VHTAXVLUEFVDMK-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)CN(CCCl)CCCl.Cl |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)CN(CCCl)CCCl.Cl |
Key on ui other cas no. |
121211-14-1 |
Synonyms |
3-bis((2-chloroethyl)amino)methyl-1,8-dihydroxy-9,10-anthraquinone SK 31662 SK-31662 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


